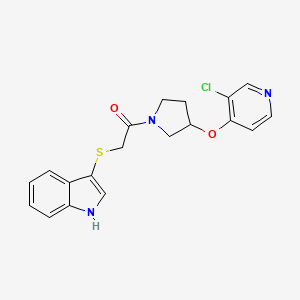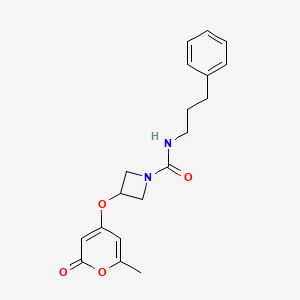
2-(4-Bromophenyl)-1-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-1-methylpiperidin-4-one” is a brominated derivative of a piperidin-4-one. Piperidin-4-ones are a type of cyclic amide, also known as a lactam . They are part of a larger class of compounds known as piperidines, which are found in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would likely involve a piperidin-4-one ring substituted with a bromophenyl group and a methyl group . The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-methylpiperidin-4-one” are not available, brominated aromatic compounds are often involved in various types of reactions including coupling reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would depend on its specific structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts due to the high atomic weight of bromine .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with a similar structure, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Activity
The same group of compounds has also been evaluated for their anticancer activity . Specifically, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .
Drug Designing
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This research can be used to design new drugs with improved efficacy and reduced side effects .
Synthesis of Secondary Alcohols
The compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been synthesized through S-alkylation of a similar compound, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol . This process could potentially be applied to the synthesis of other secondary alcohols .
Antifungal Activity
Compounds with a similar structure have shown antifungal activity . This could potentially be an area of application for “2-(4-Bromophenyl)-1-methylpiperidin-4-one”.
Antioxidant Activity
Triazoles, which are structurally similar to the compound , have been studied for their antioxidant activity . This suggests that “2-(4-Bromophenyl)-1-methylpiperidin-4-one” could potentially have similar properties .
Safety And Hazards
Direcciones Futuras
Brominated compounds, including those with structures similar to “2-(4-Bromophenyl)-1-methylpiperidin-4-one”, continue to be of interest in various fields, including medicinal chemistry, materials science, and others . Future research may focus on developing new synthetic methods, exploring their biological activity, and improving their safety profiles .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAEZRDPPESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-methylpiperidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
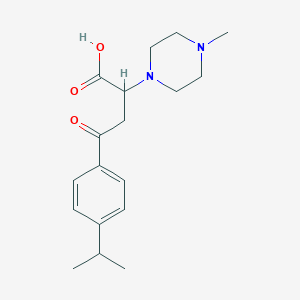
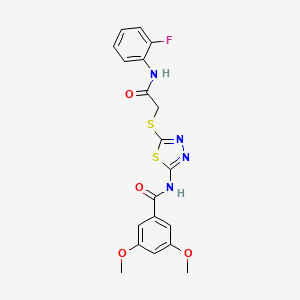
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
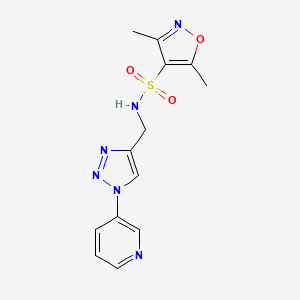
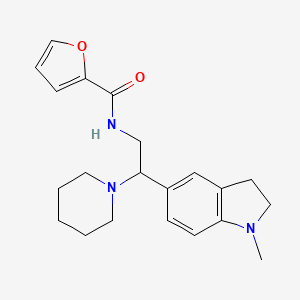
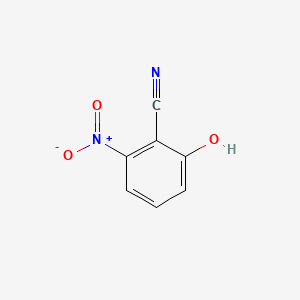
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
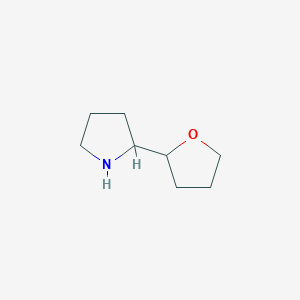
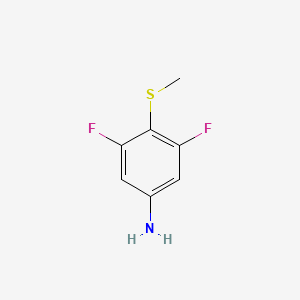
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)
